molecular formula C18H18N4O2 B7453354 N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide

N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide

Cat. No.: B7453354
M. Wt: 322.4 g/mol
InChI Key: HVUITVZXOZRFFQ-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Amidation Reaction: The benzodiazole core is then reacted with 3-methylphenylformamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores, such as 2-aminobenzimidazole.

    Formamido Derivatives: Compounds with similar formamido groups, such as N-formylmethionine.

Uniqueness

N-(1H-1,3-Benzodiazol-2-YL)-2-[(3-methylphenyl)formamido]propanamide is unique due to its specific combination of the benzodiazole core and the 3-methylphenylformamido group, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)17(24)19-12(2)16(23)22-18-20-14-8-3-4-9-15(14)21-18/h3-10,12H,1-2H3,(H,19,24)(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUITVZXOZRFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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